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molecular formula C18H21NO4 B022384 1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester CAS No. 111478-84-3

1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester

Cat. No. B022384
M. Wt: 315.4 g/mol
InChI Key: NPOCOYDGCIJCKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04748252

Procedure details

1,8-Diethyl-4-hydroxy-1,3,4,9-tetrahydro[3,4-b]indole-1-acetic acid methyl ester 15 (2.5 g, 8.0 mmol) was added in one portion to a suspension of manganese dioxide (15 g) in 150 mL of ether. The solution was allowed to stir at room temperature for 16 hours, after which time an extra 2 g of manganese dioxide was added and the mixture allowed to stir an additional 2 hours to complete the reaction. The manganese dioxide was removed by filtration through celite, and the pad was washed with 500 mL of CH2Cl2. The solvent was concentrated in vacuo to provide 2.2 g of crude solid, which was recrystallized from hot EtOAc-hexane to yield 1.45 g of colorless crystals, m.p. 192°-193° C. Concentration of the mother liquor provided a second crop (210 mg) of crystals for a total yield of 64%. 1H NMR (400 MHz, DMSO-d6): δ 7.77 (d, J=7, 1H), 7.14 (t, J=7, 1H), 7.07 (d, J=7, 1H), 4.27 (d, J=17, 1H), 4.21 (d, J=17, 1H), 3.52 (s, 3H), 3.31 (s, 2H), 2.90 (m, 2H), 2.23 (m, 1H), 1.88 (m, 1H), 1.25 (t, J=7.5, 3H), 0.81 (t, J=7, 3H);
Name
1,8-Diethyl-4-hydroxy-1,3,4,9-tetrahydro[3,4-b]indole-1-acetic acid methyl ester
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:23])[CH2:4][C:5]1([CH2:21][CH3:22])[C:10]2[NH:11][C:12]3[C:17]([C:9]=2[CH:8]([OH:20])[CH2:7][O:6]1)=[CH:16][CH:15]=[CH:14][C:13]=3[CH2:18][CH3:19]>CCOCC.[O-2].[O-2].[Mn+4]>[CH3:1][O:2][C:3](=[O:23])[CH2:4][C:5]1([CH2:21][CH3:22])[C:10]2[NH:11][C:12]3[C:17]([C:9]=2[C:8](=[O:20])[CH2:7][O:6]1)=[CH:16][CH:15]=[CH:14][C:13]=3[CH2:18][CH3:19] |f:2.3.4|

Inputs

Step One
Name
1,8-Diethyl-4-hydroxy-1,3,4,9-tetrahydro[3,4-b]indole-1-acetic acid methyl ester
Quantity
2.5 g
Type
reactant
Smiles
COC(CC1(OCC(C2=C1NC1=C(C=CC=C21)CC)O)CC)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
15 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Two
Name
Quantity
2 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir an additional 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The manganese dioxide was removed by filtration through celite
WASH
Type
WASH
Details
the pad was washed with 500 mL of CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide 2.2 g of crude solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from hot EtOAc-hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(CC1(OCC(C2=C1NC1=C(C=CC=C21)CC)=O)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: CALCULATEDPERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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